

Application Notes: Silicon-Manganese (SiMn) Alloys as a Deoxidizer in Steelmaking

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Compound of Interest

Compound Name: Manganese;silicon

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Introduction

Deoxidation is a critical step in steelmaking, essential for removing dissolved oxygen from the molten steel to prevent the formation of blowholes and detrimental oxide inclusions during solidification.[1] While aluminum is a powerful deoxidizer, its use can lead to the formation of hard, brittle alumina (Al_2O_3) inclusions, which can cause fatigue failure in high-performance steels and lead to nozzle clogging during continuous casting.[2][3] Silicon-manganese (SiMn) alloys offer an effective alternative, producing liquid deoxidation products that readily coalesce and float out of the steel, resulting in improved cleanliness and better mechanical properties.[4][5]

Principle of SiMn Deoxidation

Silicon and manganese, the primary components of SiMn alloys, both have a strong affinity for oxygen.[4] When added to molten steel, they react with dissolved oxygen to form manganese silicate inclusions (MnO-SiO_2).[6][7] The key advantage of using Si and Mn in combination is that they form a liquid oxide phase at steelmaking temperatures.[4][5] This is in contrast to deoxidation with silicon alone, which forms solid silica (SiO_2) inclusions that are difficult to remove.[8] The liquid manganese silicate inclusions are less dense than the molten steel, allowing them to agglomerate into larger droplets, float to the surface, and be absorbed by the slag.[1][4] This process results in a "cleaner" steel with fewer harmful non-metallic inclusions.[9]

The primary deoxidation reactions are as follows:

- $[\text{Si}] + 2[\text{O}] \rightarrow (\text{SiO}_2)$
- $[\text{Mn}] + [\text{O}] \rightarrow (\text{MnO})$

When used together, these reactions lead to the formation of a complex manganese silicate:

- $x[\text{Mn}] + y[\text{Si}] + z[\text{O}] \rightarrow (\text{MnO})_x(\text{SiO}_2)_y$

The combined use of silicon and manganese is more effective than using either element alone due to the formation of these low-melting-point inclusions.^{[10][11]} The deoxidation process with SiMn can effectively reduce the total oxygen content in molten steel to as low as 35 ppm.^{[2][3]}

Advantages of SiMn Deoxidation

- **Formation of Liquid Inclusions:** The primary benefit is the formation of liquid manganese silicate inclusions, which are easier to remove from the molten steel compared to the solid inclusions formed by other deoxidizers like aluminum.^{[4][5]}
- **Improved Steel Cleanliness:** By facilitating the removal of inclusions, SiMn deoxidation leads to a cleaner final product with a lower total oxygen content.^[9]
- **Prevention of Nozzle Clogging:** The liquid nature of the inclusions helps to prevent the buildup and clogging of casting nozzles, a common issue with alumina inclusions.^{[2][3]}
- **Cost-Effectiveness:** SiMn alloys can be more economical than using separate additions of ferrosilicon and ferromanganese.^[12]
- **Enhanced Mechanical Properties:** The resulting steel often exhibits improved toughness and fatigue performance due to the reduction of hard, brittle inclusions.^[3]

Data Presentation

Table 1: Typical Chemical Composition of SiMn Alloys for Deoxidation

Grade	Manganese (Mn)	Silicon (Si)	Carbon (C)	Phosphorus (P)	Sulfur (S)
Standard Grade	65-68%	16-20%	1.5-2.5%	≤ 0.35%	≤ 0.05%
High Grade	68-72%	17-20%	1.5-2.0%	≤ 0.25%	≤ 0.03%
SiMn 65/16	65-70%	16-18.5%	2% Max	0.2% Max	0.05% Max
SiMn 60/14	60-65%	14-16%	2% Max	-	0.05% Max

Data compiled from multiple sources.[\[9\]](#)[\[12\]](#)

Table 2: Effect of SiMn Deoxidation on Oxygen Content in Steel

Deoxidation Method	Initial Oxygen Content (ppm)	Final Oxygen Content (ppm)	Reference
Silicon Deoxidation	~800	43	[2]
SiMn Deoxidation	Not specified	35	[2] [3]
SiMn Deoxidation (Mn/Si ratio = 3.17)	Not specified	35	[2] [3]
Si-Mn Pre-deoxidation + LF Diffusion + Vacuum Final Deoxidation	>100	<10	[13]

Experimental Protocols

Protocol 1: Laboratory-Scale Evaluation of SiMn Deoxidation Efficiency

This protocol outlines a procedure for evaluating the deoxidation efficiency of SiMn alloys in a controlled laboratory setting.

1. Materials and Equipment:

- High-purity electrolytic iron
- Iron (III) oxide (Fe_2O_3) for initial oxygen content adjustment
- Silicon-manganese (SiMn) alloy of known composition
- 2 kg vacuum induction furnace with argon filling, alloying, and casting systems[2]
- Magnesia (MgO) crucible
- Quartz tubes for sampling
- Oxygen-nitrogen-hydrogen analyzer
- Direct reading spectrometer or Inductively Coupled Plasma (ICP) for chemical analysis
- Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for inclusion analysis[2][14]

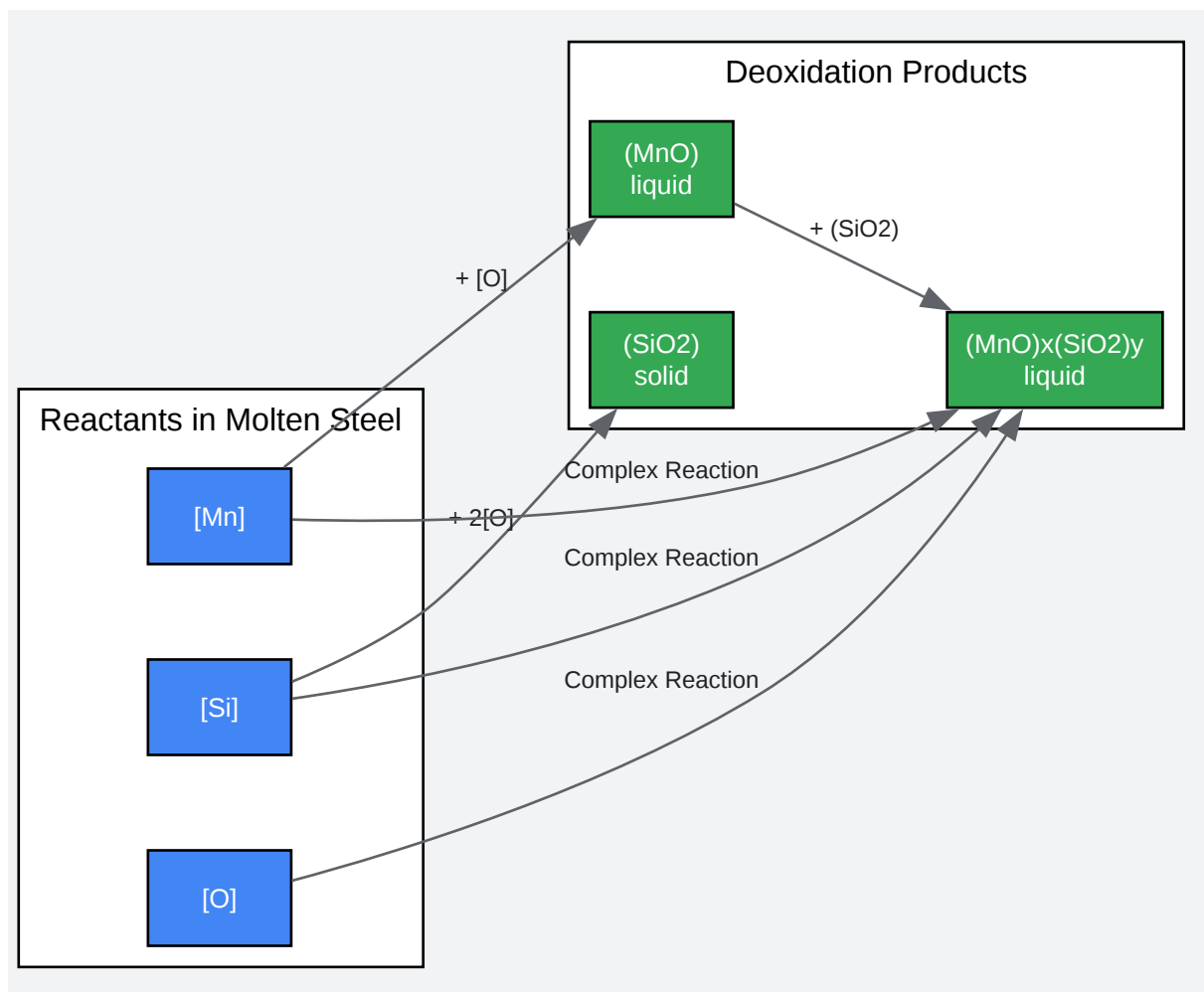
2. Experimental Procedure:

- Melt Preparation:
 1. Place a charge of high-purity electrolytic iron into the magnesia crucible within the vacuum induction furnace.
 2. Evacuate the furnace chamber and then backfill with high-purity argon to create an inert atmosphere.
 3. Heat the iron to the target temperature (e.g., 1600°C or 1873 K) and hold until fully molten.
 4. Add a predetermined amount of Fe_2O_3 to achieve the desired initial dissolved oxygen content in the molten steel.[2]
- Deoxidation:
 1. Take an initial sample of the molten steel to determine the baseline oxygen and elemental composition.

2. Add the calculated amount of SiMn alloy to the molten steel. The amount will depend on the target Si and Mn content and the Mn/Si ratio being investigated.[\[3\]](#)
 3. Start a timer immediately after the SiMn alloy addition.
- Sampling:
 1. Take samples of the molten steel at regular intervals (e.g., 1, 5, 15, and 30 minutes) after the deoxidizer addition using quartz tubes.[\[15\]](#)
 2. Quench the samples rapidly in water to preserve the inclusion morphology and distribution.
 - Analysis:
 1. Oxygen Content: Analyze the quenched samples using an oxygen-nitrogen-hydrogen analyzer to determine the total oxygen content at each time point.[\[2\]](#)[\[3\]](#)
 2. Elemental Composition: Use a direct reading spectrometer or ICP to measure the concentration of Si, Mn, and other elements in the steel samples.[\[2\]](#)[\[14\]](#)
 3. Inclusion Analysis:
 - Prepare metallographic sections of the samples.
 - Use SEM-EDS to observe the morphology, size, and composition of the non-metallic inclusions.[\[2\]](#)[\[14\]](#)
 - Automated inclusion analysis software can be used to quantify the size distribution and number density of inclusions.[\[2\]](#)
3. Data Interpretation:
 - Plot the total oxygen content as a function of time to determine the deoxidation rate.
 - Correlate the changes in inclusion composition and morphology with the deoxidation time and the Mn/Si ratio.

- Use thermodynamic software like FactSage to compare experimental results with theoretical equilibrium calculations.[2][3]

Visualizations



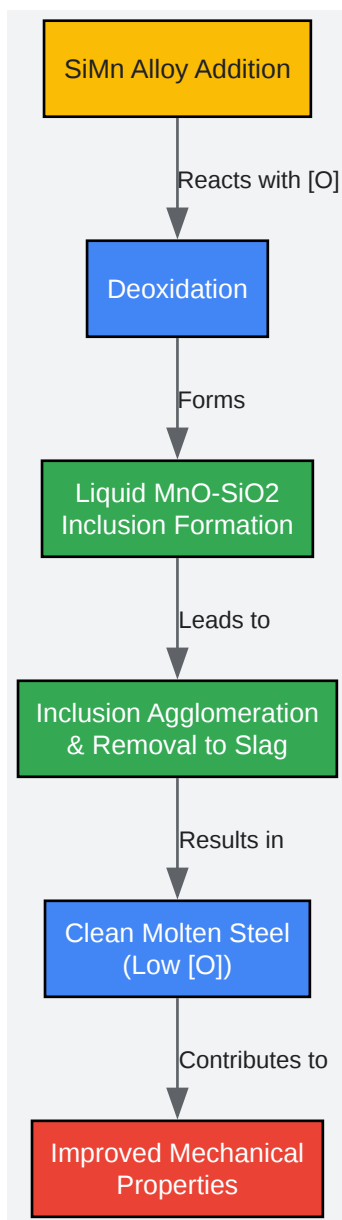
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Caption: Chemical pathways of SiMn deoxidation in molten steel.



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Caption: Experimental workflow for SiMn deoxidation analysis.



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Caption: Relationship between SiMn addition and steel properties.

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